

Commercial Suppliers and Technical Guide for 13C3-Diaminochlorotriazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Chloro-1,3,5-triazine-2,4-diamine-13C3

Cat. No.: B563095

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 13C3-diaminochlorotriazine, also known as **6-chloro-1,3,5-triazine-2,4-diamine-13C3** or desethyldeisopropyl atrazine-13C3. It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds for metabolic studies, environmental fate analysis, and as internal standards in quantitative mass spectrometry.

Data Presentation: Commercial Suppliers of 13C3-Diaminochlorotriazine

The following table summarizes the commercially available quantitative data for 13C3-diaminochlorotriazine from various suppliers. This information is crucial for the procurement of the compound for research purposes.

Supplier	Product Name	Catalog Number	CAS Number	Molecular Formula	Purity	Isotopic Enrichment	Availability
LGC Standards	Desethyl desisopropyl Atrazine- ¹³ C3	TRC-D289102	1216850-33-7	¹³ C ₃ H ₄ Cl N ₅	>95% (HPLC)	Not specified	In Stock (1 mg, 10 mg)
Sigma-Aldrich	6-Chloro-2,4-diamino-1,3,5-triazine- ¹³ C ₃	-	1216850-33-7	¹³ C ₃ H ₄ Cl N ₅	97% (CP)	99 atom % ¹³ C	Available
Amerigo Scientific	6-Chloro-2,4-diamino-1,3,5-triazine- ¹³ C ₃ (97% (CP))	-	-	-	97% (CP)	Not specified	Available
MedChem Express	6-Chloro-1,3,5-triazine-2,4-diamine- ¹³ C ₃	HY-W017529-S	-	-	≥98%	≥99%	Available

For researchers with specific requirements not met by off-the-shelf products, a number of companies offer custom synthesis of isotopically labeled compounds, including:

- Shimadzu
- BOC Sciences

- Eurofins
- Cambridge Isotope Laboratories, Inc.

Experimental Protocols

A detailed experimental protocol for the synthesis of ¹³C3-diaminochlorotriazine is not readily available in the public domain from commercial suppliers. However, a plausible synthetic route can be adapted from the published synthesis of the structurally similar compound, ¹³C3-simazine. The following protocol is a generalized procedure based on this literature.

Protocol: Synthesis of ¹³C3-Diaminochlorotriazine

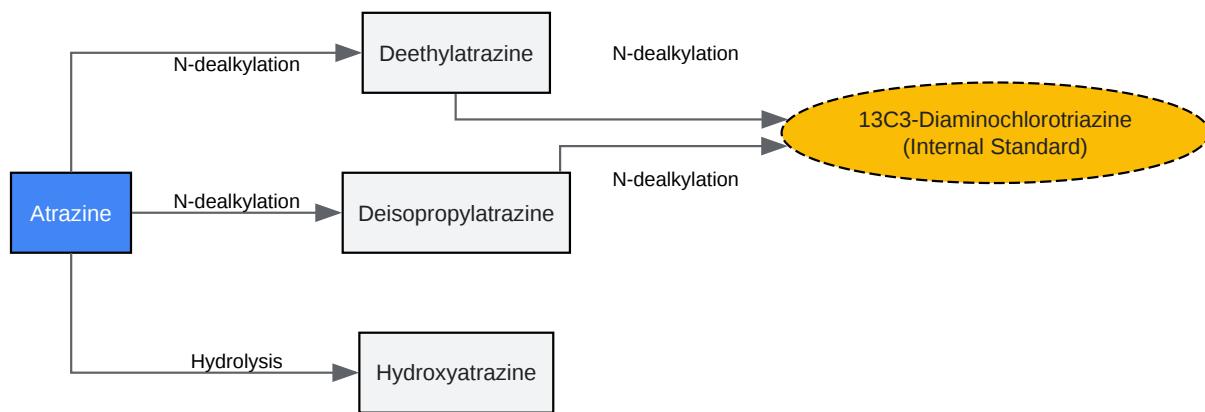
This protocol is adapted from the synthesis of ¹³C3-simazine and should be performed by chemists experienced in handling hazardous materials and inert atmosphere techniques.

Step 1: Synthesis of ¹³C3-Cyanuric Acid

- In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place ¹³C-urea and a high-boiling solvent mixture such as sulfolane-cyclohexanol.
- Heat the mixture to approximately 200°C with constant stirring.
- Maintain the temperature for several hours to allow for thermolysis and condensation to form ¹³C₃-cyanuric acid.
- Cool the reaction mixture and isolate the solid ¹³C₃-cyanuric acid by filtration.
- Wash the product with an appropriate solvent (e.g., acetone) and dry under vacuum.

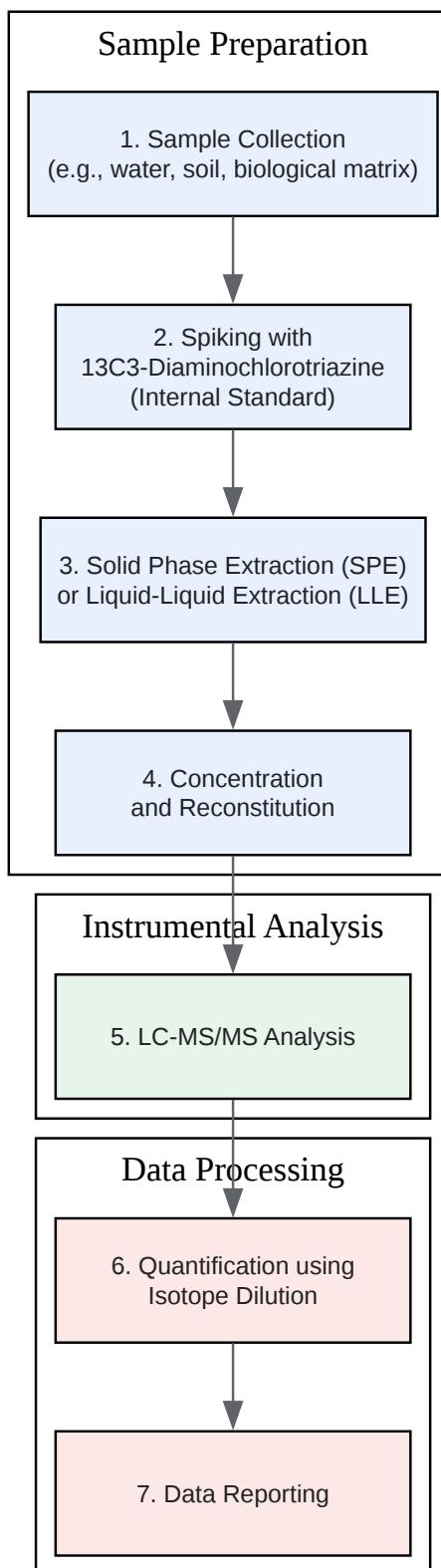
Step 2: Synthesis of ¹³C3-Cyanuric Chloride

- In a reaction vessel suitable for chlorination reactions, combine the synthesized ¹³C₃-cyanuric acid with a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃).


- Heat the mixture under reflux with stirring until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or GC).
- Carefully quench the reaction mixture, for example, by pouring it onto crushed ice.
- Extract the $^{13}\text{C}_3$ -cyanuric chloride with a suitable organic solvent (e.g., diethyl ether).
- Dry the organic extract over an anhydrous drying agent (e.g., MgSO_4), filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the $^{13}\text{C}_3$ -cyanuric chloride by distillation or recrystallization.

Step 3: Synthesis of $^{13}\text{C}_3$ -Diaminochlorotriazine

- Dissolve the purified $^{13}\text{C}_3$ -cyanuric chloride in a suitable solvent (e.g., acetone) in a reaction flask.
- Cool the solution in an ice bath.
- Slowly add a solution of ammonia in water or an organic solvent to the cooled solution with vigorous stirring. The stoichiometry should be controlled to favor the di-substitution product.
- Allow the reaction to proceed at a low temperature for several hours.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, isolate the precipitated product by filtration.
- Wash the solid product with water and a suitable organic solvent to remove unreacted starting materials and byproducts.
- Dry the final product, $^{13}\text{C}_3$ -diaminochlorotriazine, under vacuum.
- Characterize the final product by $^1\text{H-NMR}$, $^{13}\text{C-NMR}$, and mass spectrometry to confirm its identity, purity, and isotopic enrichment.


Mandatory Visualization

The following diagrams illustrate key pathways and workflows relevant to the use of ¹³C3-diaminochlorotriazine.

[Click to download full resolution via product page](#)

Caption: Atrazine metabolic pathway leading to diaminochlorotriazine.

[Click to download full resolution via product page](#)

Caption: Workflow for metabolite analysis using a labeled standard.

- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for 13C3-Diaminochlorotriazine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b563095#commercial-suppliers-of-13c3-diaminochlorotriazine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com